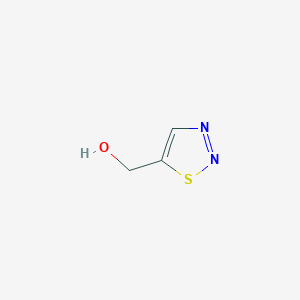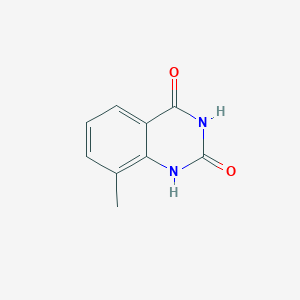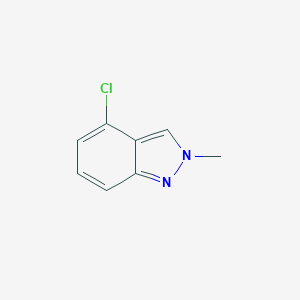
4-Chloro-2-methyl-2H-indazole
Descripción general
Descripción
4-Chloro-2-methyl-2H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs . The 4-Chloro-2-methyl-2H-indazole has a chemical formula of C8H7ClN2 .
Synthesis Analysis
Indazoles can be synthesized using various methods. For instance, 2H-Indazoles can be synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method involves the use of palladium-catalyzed intramolecular amination .
Molecular Structure Analysis
Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring. They usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . The catalyst plays a key role in the formation of C-N and N-N bonds .
Aplicaciones Científicas De Investigación
Antihypertensive Agents
Indazole-containing compounds have been found to have medicinal applications as antihypertensive agents . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Anticancer Agents
Indazole structures have been used in the development of anticancer drugs . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Antidepressant Agents
Compounds containing indazole have been used in the creation of antidepressant drugs . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Anti-inflammatory Agents
Indazole derivatives have been found to possess high anti-inflammatory activity . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Antibacterial Agents
Indazole-containing compounds have been used as antibacterial agents . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Anti-HIV Agents
Indazole structures have been used in the development of anti-HIV drugs . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Inhibitors of Protein Kinase
Compounds containing indazole have been used as inhibitors of protein kinase . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Inhibitors of HIV-Protease
Indazole derivatives have been found to possess high activity as inhibitors of HIV-protease . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high activity along with minimum ulcerogenic potential . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Inhibitors of N-myristoyltransferase
Indazole-containing compounds have been used as inhibitors of N-myristoyltransferase . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Biological Probes
Indazole structures have been used as biological probes . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Antiarrhythmic Agents
Indazole structures have been used in the development of antiarrhythmic drugs . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Antifungal Agents
Compounds containing indazole have been used as antifungal agents . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Inhibitors of Monoamine Oxidase
Indazole derivatives have been found to possess high activity as inhibitors of monoamine oxidase . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high activity along with minimum ulcerogenic potential . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Inhibitors of Phosphoinositide 3-Kinase δ
Indazole-containing compounds have been used as inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Hypoglycemic Agents
Indazole structures have been used as hypoglycemic agents . The specific methods of application or experimental procedures were not detailed in the sources. The outcomes of these applications are also not specified in the available resources.
Safety And Hazards
The safety data sheet for a similar compound, 2-Methyl-2H-indazole, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Indazoles have attracted considerable attention due to their wide range of pharmacological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
Propiedades
IUPAC Name |
4-chloro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWBANOASAMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597908 | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-2H-indazole | |
CAS RN |
162502-54-7 | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
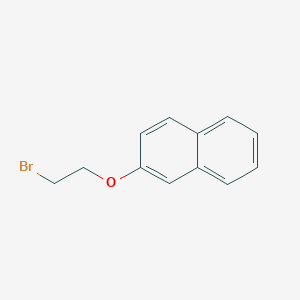
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
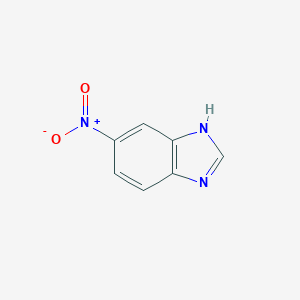
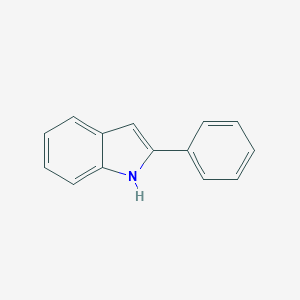
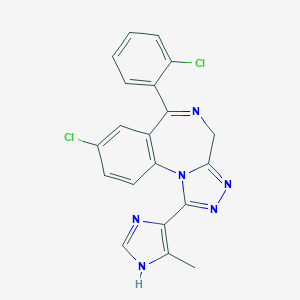
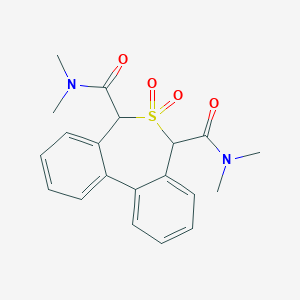
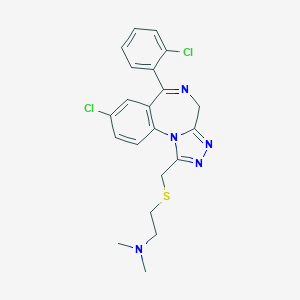
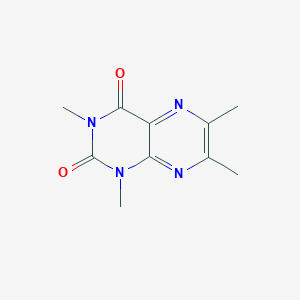
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
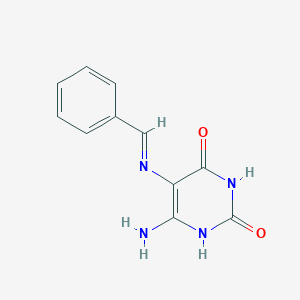
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
